[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine
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Overview
Description
[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazole compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine typically involves the reaction of appropriate pyrazole derivatives with amine groups under controlled conditions. One common method involves the use of hydrazine-coupled pyrazole derivatives, which are synthesized through elemental microanalysis, FTIR, and 1H NMR techniques . The reaction conditions often include the use of solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF) at low temperatures under a nitrogen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process would typically be optimized for cost-effectiveness and scalability, employing similar reaction conditions as those used in laboratory synthesis but on a larger scale.
Chemical Reactions Analysis
Types of Reactions
[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substituting agents: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction may produce pyrazole hydrides. Substitution reactions can result in various substituted pyrazole derivatives .
Scientific Research Applications
[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets and pathways. For example, in its antileishmanial activity, the compound interacts with the enzyme Lm-PTR1, leading to inhibition of the enzyme’s activity and subsequent disruption of the parasite’s metabolic processes . The compound’s structure allows it to fit into the active site of the enzyme, forming strong hydrophobic interactions with key residues .
Comparison with Similar Compounds
Similar Compounds
Hydrazine-coupled pyrazoles: Known for their antileishmanial and antimalarial activities.
Imidazole derivatives: Possess a broad range of chemical and biological properties, including antibacterial and antifungal activities.
3,5-dimethyl-1H-pyrazol-4-amine: Another pyrazole derivative with potential therapeutic applications.
Uniqueness
[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine is unique due to its dual pyrazole structure with distinct alkyl substitutions, which may confer specific pharmacological properties and enhance its potential as a therapeutic agent .
Properties
Molecular Formula |
C13H21N5 |
---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(1-propylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C13H21N5/c1-4-6-18-7-5-13(16-18)10-14-8-12-9-15-17(3)11(12)2/h5,7,9,14H,4,6,8,10H2,1-3H3 |
InChI Key |
ROUYOXQWIIIKGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)CNCC2=C(N(N=C2)C)C |
Origin of Product |
United States |
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